molecular formula C11H24N2 B13570836 n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine

Cat. No.: B13570836
M. Wt: 184.32 g/mol
InChI Key: HTSAQTOKDADKTB-UHFFFAOYSA-N
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Description

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of a suitable precursor with isopropylamine and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: The major products are often ketones or carboxylic acids.

    Reduction: The primary products are typically amines or alcohols.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
  • 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine

Uniqueness

n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, such as the isopropyl and methyl groups attached to the nitrogen atom and the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-3-pyrrolidin-2-ylpropan-1-amine

InChI

InChI=1S/C11H24N2/c1-10(2)13(3)9-5-7-11-6-4-8-12-11/h10-12H,4-9H2,1-3H3

InChI Key

HTSAQTOKDADKTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC1CCCN1

Origin of Product

United States

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